3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Description

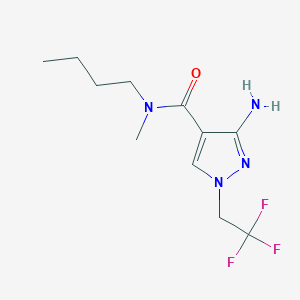

3-Amino-N-butyl-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoroethyl group at the 1-position of the pyrazole ring and a butyl-methyl substituted carboxamide at the 4-position. This compound shares structural motifs common in pharmaceutical intermediates, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes due to its polar carboxamide and lipophilic trifluoroethyl group .

Properties

Molecular Formula |

C11H17F3N4O |

|---|---|

Molecular Weight |

278.27 g/mol |

IUPAC Name |

3-amino-N-butyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C11H17F3N4O/c1-3-4-5-17(2)10(19)8-6-18(16-9(8)15)7-11(12,13)14/h6H,3-5,7H2,1-2H3,(H2,15,16) |

InChI Key |

HYTVIAKPHLTKNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F |

Origin of Product |

United States |

Biological Activity

3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole class of compounds, which are widely studied for their diverse pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthesis route often includes the introduction of the trifluoroethyl group and subsequent functionalization to achieve the desired carboxamide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key findings include:

- Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast, colon, and lung cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism underlying the biological activity often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key metabolic pathways or induce apoptosis in cancer cells .

Case Studies

- Anticancer Studies : A study evaluated the antiproliferative effects of a series of pyrazole derivatives against human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced activity, with certain substitutions leading to enhanced potency .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound were tested for their efficacy in inhibiting tumor growth. Results showed promising outcomes, suggesting potential for further development as anticancer agents .

Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study 1 | Evaluated antiproliferative activity against breast cancer cells | 0.064 μM |

| Study 2 | Assessed metabolic stability and solubility | Moderate stability; solubility 5.2–14 μM |

| Study 3 | Investigated mechanism involving PfATP4 inhibition | EC50 0.010 μM |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. Specifically, studies have shown that pyrazole derivatives can inhibit cancer cell growth through various mechanisms:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit tumor proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.

- Case Study : A related study demonstrated that certain pyrazole derivatives exhibited significant growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens:

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Case Study : Research focused on the synthesis of novel pyrazole-based compounds revealed their potential as antifungal agents against Candida species, indicating a broader spectrum of antimicrobial activity .

Anti-inflammatory Effects

Emerging studies suggest that pyrazole derivatives may possess anti-inflammatory properties:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Case Study : Investigations into the structure-activity relationship of pyrazole derivatives have highlighted their potential to modulate inflammatory responses in various models .

Synthesis and Modification

The synthesis of this compound involves several steps that can be modified to enhance biological activity:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound with high yield and purity. These methods often involve the use of specific reagents and conditions tailored to optimize the desired properties.

Comparison with Similar Compounds

Key Observations:

The unsubstituted carboxamide in BA45099 () likely improves solubility but may reduce target binding affinity due to decreased steric bulk .

Trifluoroethyl Group :

- The 1-(2,2,2-trifluoroethyl) moiety is conserved across all analogs. This group enhances metabolic stability by resisting oxidative degradation and may improve binding to hydrophobic pockets in target proteins .

Stability and Bioavailability

- Metabolic Stability : The trifluoroethyl group reduces susceptibility to cytochrome P450-mediated metabolism, a feature shared with compounds like 1-(3-chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () .

- Solubility : The cyclopropyl variant () may exhibit better aqueous solubility than the target compound due to its smaller N-substituent, whereas the butyl-methyl group could favor lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.